溴化乌美克利酯

概述

描述

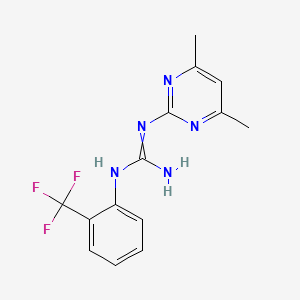

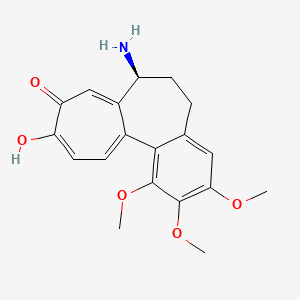

乌美克利酯溴化物是一种长效的毒蕈碱受体拮抗剂,主要用于慢性阻塞性肺疾病(COPD)的维持治疗。 它以商品名 Incruse Ellipta 出售,也可与其他药物(如维兰特罗和氟替卡松富马酸酯)联合使用 。 该化合物通过抑制乙酰胆碱与气道平滑肌中的毒蕈碱受体结合而发挥作用,从而导致支气管扩张和气流改善 .

科学研究应用

乌美克利酯溴化物广泛应用于医学研究,特别是在慢性阻塞性肺疾病(COPD)的研究和治疗中。 它用于评估长效的毒蕈碱受体拮抗剂在改善 COPD 患者肺功能和减轻症状方面的疗效 。 此外,它与其他支气管扩张剂和抗炎剂联合研究,以开发更有效的治疗方案 .

在化学方面,对该化合物的合成和反应进行研究,以开发更有效的工业生产方法 。 其药代动力学和药效学也是研究的主题,以了解其在人体的吸收、分布、代谢和排泄 .

作用机制

准备方法

乌美克利酯溴化物的合成涉及几个关键步骤:

乙基 1-(2-氯乙基)哌啶-4-羧酸酯的形成: 这是通过在有机碱的存在下,使乙基异烟酸酯与 1-溴-2-氯乙烷反应而实现的.

乙基 1-氮杂双环[2.2.2]辛烷-4-羧酸酯的形成: 该中间体是通过使前一产物与二异丙基酰胺锂反应而形成的.

1-氮杂双环[2.2.2]辛-4-基 (二苯基)甲醇的形成: 该步骤涉及中间体与苯基锂的反应.

乌美克利酯溴化物的形成: 最终产物是通过使 1-氮杂双环[2.2.2]辛-4-基 (二苯基)甲醇与 (2-溴乙氧基)甲基苯在合适的溶剂中反应而获得的.

化学反应分析

乌美克利酯溴化物经历了几种类型的化学反应:

取代反应: 该化合物可以发生亲核取代反应,尤其是涉及溴离子。

氧化和还原: 虽然在治疗应用中不常见,但该化合物的结构允许在特定条件下发生潜在的氧化还原反应。

水解: 中间体中的酯基可在酸性或碱性条件下水解。

这些反应中常用的试剂包括二异丙基酰胺锂、苯基锂和格氏试剂 。形成的主要产物取决于所使用的具体反应条件和试剂。

相似化合物的比较

乌美克利酯溴化物与其他长效毒蕈碱受体拮抗剂(如噻托溴铵、格隆溴铵和阿替溴铵)进行比较 。 虽然所有这些化合物都具有相似的治疗目的,但乌美克利酯溴化物在与维兰特罗和氟替卡松富马酸酯联合使用方面是独一无二的,为 COPD 患者提供了三联疗法 。 这种组合在改善肺功能和减轻症状方面已显示出优于单一疗法的疗效 .

类似化合物

- 噻托溴铵

- 格隆溴铵

- 阿替溴铵

乌美克利酯溴化物的独特制剂和联合疗法使其成为慢性阻塞性肺疾病管理中宝贵的选择。

属性

IUPAC Name |

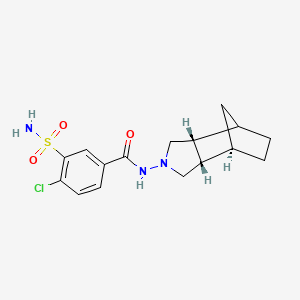

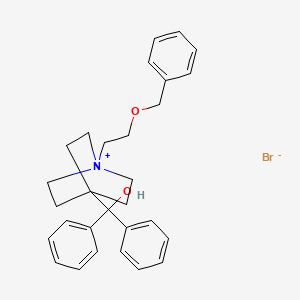

diphenyl-[1-(2-phenylmethoxyethyl)-1-azoniabicyclo[2.2.2]octan-4-yl]methanol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34NO2.BrH/c31-29(26-12-6-2-7-13-26,27-14-8-3-9-15-27)28-16-19-30(20-17-28,21-18-28)22-23-32-24-25-10-4-1-5-11-25;/h1-15,31H,16-24H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEJHHXHHNGORMP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CCOCC5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50235966 | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869113-09-7 | |

| Record name | Umeclidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869113-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Umeclidinium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869113097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Umeclidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50235966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[2-(benzyloxy)ethyl]-4-(hydroxydiphenylmethyl)-1-azoniabicyclo[2.2.2]octane bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UMECLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7AN603V4JV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Umeclidinium bromide exert its bronchodilatory effect?

A1: Umeclidinium bromide acts as a long-acting muscarinic antagonist (LAMA). It competitively inhibits the binding of acetylcholine to muscarinic receptors on airway smooth muscle cells, preventing bronchoconstriction. []

Q2: What are the downstream effects of Umeclidinium bromide binding to muscarinic receptors?

A2: By blocking acetylcholine binding, Umeclidinium bromide inhibits the activation of the M3 muscarinic receptor subtype, a key player in airway smooth muscle contraction. This inhibition leads to relaxation of the airway smooth muscle and bronchodilation, improving airflow. [, , ]

Q3: What is the molecular formula and weight of Umeclidinium bromide?

A3: The molecular formula of Umeclidinium bromide is C23H33BrN2O4. It has a molecular weight of 481.4 g/mol. [, ]

Q4: How stable is Umeclidinium bromide in dry powder inhaler formulations?

A4: Umeclidinium bromide exhibits good stability in dry powder inhaler formulations. [, , ] The Ellipta™ dry powder inhaler, specifically designed for delivering Umeclidinium bromide and Vilanterol, ensures consistent drug delivery and stability. []

Q5: What strategies are employed to enhance the stability and bioavailability of Umeclidinium bromide in formulations?

A5: Umeclidinium bromide is formulated as a dry powder for inhalation to optimize its delivery directly to the lungs, improving its bioavailability and local efficacy. [, , ] The specific formulation and particle size distribution within the Ellipta™ inhaler are designed to ensure efficient drug deposition in the lungs. [, ]

Q6: What is the duration of action of Umeclidinium bromide?

A6: Umeclidinium bromide is a long-acting bronchodilator, providing bronchodilation for at least 24 hours after a single dose. This allows for once-daily administration, potentially improving patient adherence compared to shorter-acting medications. [, , , ]

Q7: How is Umeclidinium bromide absorbed and metabolized in the body?

A7: Following inhalation, Umeclidinium bromide demonstrates rapid systemic absorption, reaching peak plasma concentrations (Tmax) within 5 minutes. [] It undergoes rapid elimination with a median terminal elimination half-life (tlast) of 4-5 hours. [] While the specific metabolic pathways haven't been fully elucidated in the provided papers, it's generally understood that LAMAs like Umeclidinium bromide are primarily excreted unchanged in the urine. []

Q8: What clinical trials have been conducted to evaluate the efficacy of Umeclidinium bromide in COPD patients?

A8: Several large, randomized controlled trials have investigated the efficacy of Umeclidinium bromide in patients with COPD, including the UPLIFT, ECLIPSE, and TORCH studies. [, , ] These trials demonstrated significant improvements in lung function, symptoms (such as breathlessness), and health-related quality of life in patients receiving Umeclidinium bromide compared to placebo. [, , , ]

Q9: How does the efficacy of Umeclidinium bromide compare to other long-acting bronchodilators?

A9: Clinical trials have shown that Umeclidinium bromide provides comparable or superior improvements in lung function (measured by FEV1) compared to other long-acting bronchodilators, including tiotropium bromide. [, , ] Importantly, Umeclidinium bromide demonstrated a greater improvement in trough FEV1 compared to placebo in clinical trials. []

Q10: What is the role of Umeclidinium bromide in triple therapy for COPD?

A10: Umeclidinium bromide is often combined with an inhaled corticosteroid (ICS) and a long-acting β2-agonist (LABA) in a single inhaler for triple therapy in COPD patients. Clinical trials, such as the IMPACT study, have demonstrated that this triple therapy approach leads to greater reductions in moderate-to-severe exacerbations, improved lung function, and enhanced quality of life compared to dual bronchodilator therapy or ICS/LABA combinations. [, , ]

Q11: What is the safety profile of Umeclidinium bromide?

A11: Clinical trials have shown that Umeclidinium bromide is generally well-tolerated in patients with COPD. [, , ] A 52-week study in Japanese patients further confirmed its long-term safety and tolerability. []

Q12: What type of inhaler device is used to administer Umeclidinium bromide?

A12: Umeclidinium bromide is primarily delivered via the Ellipta™ dry powder inhaler. This device is specifically designed to deliver a consistent dose of the medication deep into the lungs, optimizing its efficacy. [, , ] Studies have indicated that patients find the Ellipta™ inhaler easy to use and prefer it over other devices like the HandiHaler®. []

Q13: What analytical methods are used to characterize and quantify Umeclidinium bromide?

A13: Several analytical techniques, including high-performance liquid chromatography (HPLC) coupled with various detection methods, are employed for the characterization and quantification of Umeclidinium bromide in pharmaceutical formulations and biological samples. [, , , ] These methods are rigorously validated to ensure accuracy, precision, and specificity. []

Q14: What are the potential alternatives to Umeclidinium bromide in COPD treatment?

A14: Other long-acting muscarinic antagonists (LAMAs), such as tiotropium bromide, glycopyrronium bromide, and aclidinium bromide, are available as alternatives to Umeclidinium bromide for COPD treatment. [, , ] Additionally, dual bronchodilator therapy with a LAMA and a long-acting β2-agonist (LABA) is an alternative approach for managing COPD. [, , ]

Q15: What are the future research directions for Umeclidinium bromide and other LAMAs in COPD?

A15: Future research in this area focuses on developing new LAMA molecules with even longer durations of action, exploring novel drug delivery systems, and investigating synergistic combinations with other therapies to further improve COPD management and address unmet medical needs. [, ] Ongoing research also aims to better understand the long-term effects of Umeclidinium bromide on disease progression and identify optimal patient populations who would benefit most from this treatment. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-(2-fluorophenyl)acetate](/img/structure/B1683643.png)